4-[2-(Diphenylphosphoryl)ethyl]morpholine
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Overview
Description
4-[2-(Diphenylphosphoryl)ethyl]morpholine is an organic compound with the molecular formula C18H22NO2P. It is a morpholine derivative where the morpholine ring is substituted with a diphenylphosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diphenylphosphoryl)ethyl]morpholine typically involves the reaction of morpholine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diphenylphosphoryl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
4-[2-(Diphenylphosphoryl)ethyl]morpholine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[2-(Diphenylphosphoryl)ethyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the diphenylphosphoryl group.
Diphenylphosphoryl Chloride: A precursor used in the synthesis of 4-[2-(Diphenylphosphoryl)ethyl]morpholine.
Phosphine Oxides: Compounds with similar phosphoryl groups but different organic substituents.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the diphenylphosphoryl group.
Properties
Molecular Formula |
C18H22NO2P |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(2-diphenylphosphorylethyl)morpholine |
InChI |
InChI=1S/C18H22NO2P/c20-22(17-7-3-1-4-8-17,18-9-5-2-6-10-18)16-13-19-11-14-21-15-12-19/h1-10H,11-16H2 |
InChI Key |
KYDKEYKWARMFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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